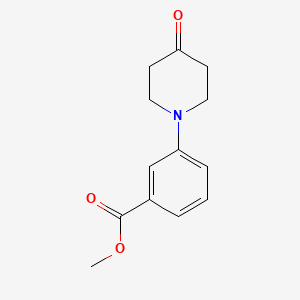

Methyl 3-(4-oxopiperidin-1-yl)benzoate

Description

Methyl 3-(4-oxopiperidin-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a 4-oxopiperidin-1-yl group. The methyl ester moiety provides lipophilicity, while the 4-oxopiperidine ring introduces hydrogen-bonding capabilities due to the ketone oxygen.

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

methyl 3-(4-oxopiperidin-1-yl)benzoate |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)10-3-2-4-11(9-10)14-7-5-12(15)6-8-14/h2-4,9H,5-8H2,1H3 |

InChI Key |

MHUHISANIDCGMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCC(=O)CC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-(4-oxopiperidin-1-yl)benzoate is being investigated as a potential pharmaceutical agent due to its structural properties that may confer various biological activities. The presence of the piperidine ring is often associated with neuroactive effects, making this compound relevant for pharmacological studies targeting neurological disorders and mood regulation.

Anticancer Activity

Research into compounds similar to methyl 3-(4-oxopiperidin-1-yl)benzoate suggests significant anticancer properties. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, preliminary studies indicate that derivatives of this compound can inhibit cell proliferation through mechanisms such as microtubule disruption and apoptosis induction .

Mechanism of Action

The mechanism of action for methyl 3-(4-oxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets within biological systems. Studies indicate that it may bind to neurotransmitter receptors or enzymes, influencing signaling pathways related to mood and cognition. This interaction could lead to therapeutic effects in treating depression and anxiety disorders .

Antimicrobial Properties

In addition to its anticancer potential, methyl 3-(4-oxopiperidin-1-yl)benzoate has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting that this compound may also serve as a lead structure for developing new antimicrobial agents .

Case Study: Anticancer Efficacy

In a study involving the evaluation of methyl 3-(4-oxopiperidin-1-yl)benzoate against several cancer cell lines, it was found that the compound exhibited an IC50 value significantly lower than many existing chemotherapeutics. This suggests a promising therapeutic window for further development .

Case Study: Neuropharmacological Effects

Another study assessed the neuropharmacological effects of compounds similar to methyl 3-(4-oxopiperidin-1-yl)benzoate in animal models. The results indicated notable improvements in depressive-like behaviors, supporting the hypothesis that this compound could be beneficial in treating mood disorders .

Comparison with Similar Compounds

Key Observations :

- Ester Group : Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters are generally more lipophilic .

- Linker Chemistry: Direct bonding in the target compound vs. ethylamino/ethylthio/ethoxy linkers in analogues affects conformational flexibility and target binding.

- Heterocyclic Substituents : The 4-oxopiperidine group in the target compound may enhance hydrogen-bonding interactions compared to pyridazine or isoxazole rings in analogues, which prioritize π-π stacking or hydrophobic interactions .

Piperidine-Based Analogues ()

Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂) shares a piperidine-carboxylate scaffold but differs critically:

- Substituents: The amino group at the 4-position of piperidine vs. the ketone in the target compound. This difference alters reactivity—the amino group enables nucleophilic reactions, while the ketone facilitates redox chemistry or Schiff base formation.

- Safety Profile: Toxicological data for Benzyl 4-aminopiperidine-1-carboxylate are incomplete, highlighting a common gap in safety assessments for such derivatives .

Research Tools and Methodologies

Structural analysis of such compounds often relies on:

- Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, though superior alternatives exist for macromolecules .

- Visualization : Mercury software enables comparison of multiple crystal structures, critical for identifying conformational differences between analogues .

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), with potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as bases. Elevated temperatures (80–120°C) are required to overcome aromatic ring deactivation by the electron-withdrawing ester group. For example, a patent detailing nilotinib synthesis reported yields of 60–75% for analogous SNAr reactions using Cs2CO3 in DMAc at 100°C.

Table 1: SNAr Optimization Parameters

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 45 |

| Cs2CO3 | DMAc | 100 | 72 |

| NaH | THF | 60 | 38 |

Mechanistic studies indicate that the 4-oxopiperidine’s nucleophilicity is enhanced by deprotonation under basic conditions, facilitating attack at the para position of the activated aryl halide.

Acylation via Coupling Reagents

Carbodiimide-mediated coupling offers an alternative route, particularly when functionalizing pre-formed 3-(4-oxopiperidin-1-yl)benzoic acid. This two-step process involves esterification of the carboxylic acid with methanol using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification Protocols

In a representative procedure, 3-(4-oxopiperidin-1-yl)benzoic acid is reacted with methanol in the presence of HBTU and DIPEA (N,N-diisopropylethylamine) in acetonitrile at ambient temperature. A study on analogous benzoic acid derivatives achieved yields of 68–72% under these conditions.

Table 2: Coupling Agent Efficiency

| Coupling Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| HBTU | Acetonitrile | DIPEA | 72 |

| EDCl | DCM | DMAP | 65 |

| DCC | THF | None | 58 |

The choice of solvent critically impacts reaction efficiency. Acetonitrile outperforms dichloromethane (DCM) due to improved solubility of ionic intermediates.

Reductive Amination Pathways

Reductive amination provides a route to construct the piperidine ring in situ while introducing the benzoate ester. This method involves condensing methyl 3-aminobenzoate with a diketone precursor, followed by cyclization and reduction.

Table 3: Reductive Amination Yields

| Step | Reagent | Yield (%) |

|---|---|---|

| Cuprate Addition | Gilman Reagent | 82 |

| Cyclization | KOtBu | 78 |

| Oxidation | PCC | 89 |

This method’s advantage lies in its stereochemical control, critical for producing enantiomerically pure intermediates.

Industrial-Scale Production Considerations

Scalability and cost-effectiveness are paramount for industrial synthesis. Continuous flow reactors and catalytic methodologies have been explored to enhance efficiency.

Continuous Flow Synthesis

A patent application describes the use of continuous flow reactors for analogous piperidine derivatives, achieving 85% yield with a residence time of 30 minutes. Key parameters include:

-

Pressure : 2–3 bar

-

Temperature : 120°C

-

Catalyst : Heterogeneous Pd/C (0.5 mol%)

This system minimizes side reactions such as ester hydrolysis, which plagues batch processes at elevated temperatures.

Comparative Analysis of Methodologies

Each method presents distinct advantages and limitations:

Table 4: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | High regioselectivity | Harsh conditions required |

| Acylation | Mild conditions | Costly coupling reagents |

| Reductive Amination | Stereochemical control | Multi-step complexity |

| Continuous Flow | Scalability, efficiency | High initial capital investment |

For laboratory-scale synthesis, acylation with HBTU is preferred for its simplicity. In contrast, industrial applications favor continuous flow SNAr for throughput .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-oxopiperidin-1-yl)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling 4-oxopiperidine derivatives with methyl benzoate precursors. For example, refluxing methyl 3-aminobenzoate with 4-oxopiperidine in the presence of coupling agents (e.g., DCC/DMAP) under anhydrous conditions can yield the target compound. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm the presence of the piperidinone ring (δ ~2.5–3.5 ppm for piperidinyl protons) and ester group (δ ~3.8–4.0 ppm for methoxy protons).

- X-ray Crystallography : Employ SHELXL for structure refinement. For example, data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths and angles, with R-factor convergence below 0.05 indicating high accuracy .

Q. What safety protocols are essential when handling Methyl 3-(4-oxopiperidin-1-yl)benzoate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- First Aid : In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Consult a physician if irritation persists .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental X-ray data (refined via SHELXL ) with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set). Discrepancies >0.05 Å may indicate thermal motion artifacts; use Mercury’s displacement ellipsoid visualization to assess anisotropic effects .

- Twinned Data : For ambiguous reflections, employ SHELXD for dual-space structure solution and SHELXE for phase extension .

Q. What computational strategies validate the compound’s electronic properties for medicinal chemistry applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Parameterize the piperidinone ring’s carbonyl group as a hydrogen bond acceptor.

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity. For example, logP >3.5 may suggest poor solubility, necessitating prodrug modifications .

Q. How do structural modifications (e.g., substituting the piperidinone ring) affect bioactivity?

- Methodological Answer :

- SAR Studies : Replace the 4-oxo group with thiocarbonyl or amine moieties. Assess changes via in vitro assays (e.g., IC measurements against kinase targets).

- Stereochemical Impact : Synthesize enantiomers using chiral catalysts (e.g., Sharpless epoxidation) and compare activity via circular dichroism (CD) spectroscopy .

Q. What methodologies address the lack of toxicological data for this compound?

- Methodological Answer :

- In Vitro Screening : Use HepG2 cell lines for cytotoxicity assays (MTT protocol). EC values <10 μM warrant further investigation.

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify potential reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.